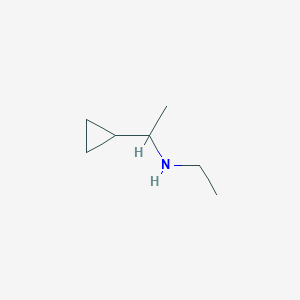
(1-Cyclopropylethyl)ethylamine
Übersicht
Beschreibung
(1-Cyclopropylethyl)ethylamine is a compound related to a class of chemicals that can act as inhibitors for monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin and dopamine. Inhibitors of MAO can increase the levels of these neurotransmitters in the brain, which has implications for the treatment of various psychiatric and neurological disorders.
Synthesis Analysis
The synthesis of compounds related to (1-Cyclopropylethyl)ethylamine, such as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, has been studied. These compounds have been synthesized and tested for their ability to inhibit MAO. The synthesis process and the resulting compounds' efficacy in inhibiting MAO are of significant interest in the development of new therapeutic agents .
Molecular Structure Analysis
The molecular structure of (1-Cyclopropylethyl)ethylamine and its analogs is crucial for their function as MAO inhibitors. The presence of the cyclopropyl group in these molecules is a key feature that may contribute to their binding affinity and inhibitory potency against MAO. Understanding the structure-activity relationship is essential for designing more effective and selective inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (1-Cyclopropylethyl)ethylamine analogs are important for optimizing the production of these compounds. For example, the synthesis of 1-cyclohex-1-en-1-ethylamine from cyclohex-1-en-1-acetonitrile involves considerations of reaction temperature, pressure, and time to achieve a high yield of the desired product. These parameters are crucial for the efficient and cost-effective manufacturing of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1-Cyclopropylethyl)ethylamine and its related compounds determine their suitability for use as MAO inhibitors. Properties such as solubility, stability, and reactivity under physiological conditions are important for their potential therapeutic application. The optimal reaction conditions for synthesizing these compounds, such as temperature, pressure, and time, have been studied to maximize yield and purity .
Wissenschaftliche Forschungsanwendungen
1. Ethylene Inhibition in Fruits and Vegetables
1-Cyclopropylethyl)ethylamine, through its derivatives like 1-methylcyclopropene (1-MCP), has significant applications in inhibiting ethylene perception in fruits and vegetables. This inhibition has been instrumental in research on the role of ethylene in ripening and senescence, with broad implications for maintaining product quality. The effects of 1-MCP have been extensively studied in various fruits, including apples, avocados, bananas, and tomatoes, demonstrating its potential as a commercial technology to improve the shelf-life and quality of produce (Watkins, 2006).
2. Insight into Ethylene Biosynthesis and Signal Transduction
The use of 1-Cyclopropylethyl)ethylamine derivatives like 1-MCP has provided valuable insights into the ethylene biosynthetic pathway and its signal transduction in plants. Updated methodologies for analyzing metabolites and enzyme activities in ethylene biosynthesis have been developed, optimizing efficiency and accuracy. These methodologies have been successfully applied to fruits like apples and tomatoes, enabling a deeper understanding of ethylene's role in plant physiology (Bulens et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-8-6(2)7-4-5-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSCACFJXLWXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



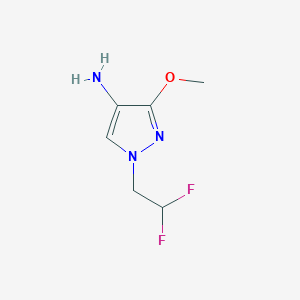
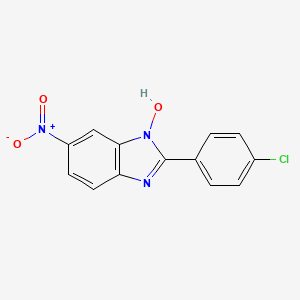
![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B3033234.png)

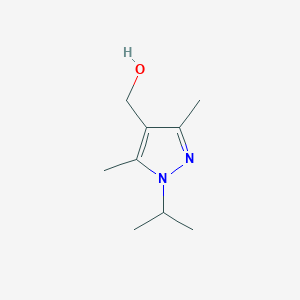

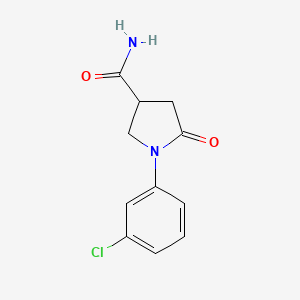

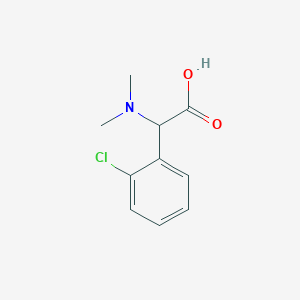
![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)
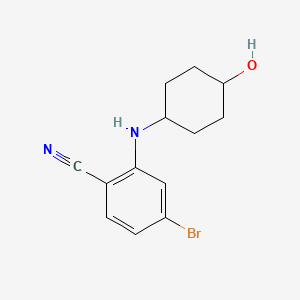
![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)